molecular formula C20H14F2N2OS B3140685 N'-[(E)-(3,4-difluorophenyl)methylidene]-4,5-dihydronaphtho[1,2-b]thiophene-2-carbohydrazide CAS No. 478033-54-4

N'-[(E)-(3,4-difluorophenyl)methylidene]-4,5-dihydronaphtho[1,2-b]thiophene-2-carbohydrazide

Cat. No. B3140685
CAS RN: 478033-54-4
M. Wt: 368.4 g/mol
InChI Key: IOHZDORJRGUQQZ-FOKLQQMPSA-N
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Description

“N’-[(E)-(3,4-difluorophenyl)methylidene]-4,5-dihydronaphtho[1,2-b]thiophene-2-carbohydrazide” is a chemical compound with the CAS Number: 478033-54-4 . It is used for pharmaceutical testing .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C20H14F2N2OS/c21-16-8-5-12(9-17(16)22)11-23-24-20(25)18-10-14-7-6-13-3-1-2-4-15(13)19(14)26-18/h1-5,8-11H,6-7H2,(H,24,25)/b23-11+ . This indicates that the molecule contains 20 carbon atoms, 14 hydrogen atoms, 2 fluorine atoms, 2 nitrogen atoms, 1 oxygen atom, and 1 sulfur atom .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 368.41 . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the resources.

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . The safety data sheet (SDS) should be referred to for more detailed safety information .

properties

IUPAC Name

N-[(E)-(3,4-difluorophenyl)methylideneamino]-4,5-dihydrobenzo[g][1]benzothiole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F2N2OS/c21-16-8-5-12(9-17(16)22)11-23-24-20(25)18-10-14-7-6-13-3-1-2-4-15(13)19(14)26-18/h1-5,8-11H,6-7H2,(H,24,25)/b23-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOHZDORJRGUQQZ-FOKLQQMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)SC(=C2)C(=O)NN=CC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C3=CC=CC=C31)SC(=C2)C(=O)N/N=C/C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(E)-(3,4-difluorophenyl)methylidene]-4,5-dihydronaphtho[1,2-b]thiophene-2-carbohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(E)-(3,4-difluorophenyl)methylidene]-4,5-dihydronaphtho[1,2-b]thiophene-2-carbohydrazide
Reactant of Route 2
N'-[(E)-(3,4-difluorophenyl)methylidene]-4,5-dihydronaphtho[1,2-b]thiophene-2-carbohydrazide
Reactant of Route 3
N'-[(E)-(3,4-difluorophenyl)methylidene]-4,5-dihydronaphtho[1,2-b]thiophene-2-carbohydrazide
Reactant of Route 4
N'-[(E)-(3,4-difluorophenyl)methylidene]-4,5-dihydronaphtho[1,2-b]thiophene-2-carbohydrazide
Reactant of Route 5
Reactant of Route 5
N'-[(E)-(3,4-difluorophenyl)methylidene]-4,5-dihydronaphtho[1,2-b]thiophene-2-carbohydrazide
Reactant of Route 6
N'-[(E)-(3,4-difluorophenyl)methylidene]-4,5-dihydronaphtho[1,2-b]thiophene-2-carbohydrazide

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